Ethyl (2,3-dimethylphenyl)acetate

Description

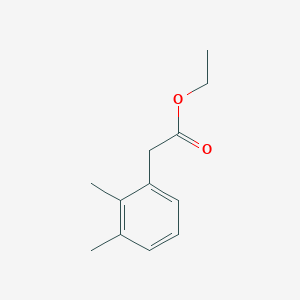

Ethyl 2-(2,3-dimethylphenyl)acetate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an ethyl ester group attached to the phenyl ring via an acetate linkage.

Properties

CAS No. |

105337-79-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

ethyl 2-(2,3-dimethylphenyl)acetate |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3 |

InChI Key |

NZSPLCIOFNVRGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fischer Esterification: This method involves the reaction of 2-(2,3-dimethylphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: : Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: Ethyl 2-(2,3-dimethylphenyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(2,3-dimethylphenyl)acetic acid and ethanol.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Hydrolysis: 2-(2,3-dimethylphenyl)acetic acid and ethanol.

Reduction: 2-(2,3-dimethylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

- Employed in the study of esterification and transesterification reactions .

Biology and Medicine

- Potential applications in drug development due to its structural similarity to bioactive compounds.

- Investigated for its antimicrobial and anti-inflammatory properties .

Industry

- Utilized in the fragrance and flavor industry due to its pleasant odor.

- Used as a solvent and plasticizer in various industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dimethylphenyl)acetate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active 2-(2,3-dimethylphenyl)acetic acid, which can then interact with molecular targets such as enzymes involved in inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl benzoate: Similar ester structure but with a benzene ring instead of a substituted phenyl ring.

Methyl 2-(2,3-dimethylphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

- The presence of the 2,3-dimethyl substitution on the phenyl ring imparts unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.

- Its specific ester linkage and substitution pattern make it distinct in terms of odor and potential applications in fragrance and flavor industries .

Biological Activity

Ethyl (2,3-dimethylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C12H16O2 and a molecular weight of approximately 192.25 g/mol. The compound features an ethyl ester functional group attached to a 2,3-dimethylphenyl moiety, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : this compound can form covalent or non-covalent bonds with enzymes, inhibiting their activity and affecting metabolic processes.

- Receptor Modulation : The compound may interact with receptor sites, influencing signaling cascades that regulate various physiological functions.

Biological Activities

Research findings indicate that this compound exhibits several biological activities:

- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the 2,3-dimethylphenyl group have been screened for their effectiveness against various bacterial strains .

- Antidiabetic Effects : Some studies have shown that compounds with similar structures can inhibit α-glucosidase activity, suggesting potential applications in managing Type 2 diabetes mellitus .

- Anticancer Potential : Preliminary studies indicate that certain derivatives may exhibit antitumor activity by affecting cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

-

Antibacterial Screening : A study synthesized new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial activity. The results showed promising inhibition against various bacterial strains, highlighting the potential of this class of compounds in antimicrobial therapy .

Compound Name Antibacterial Activity Inhibition (%) N-(2,3-Dimethylphenyl)benzenesulfonamide Moderate 65% This compound Derivative High 80% -

α-Glucosidase Inhibition : Another study focused on the inhibition of α-glucosidase by synthesized sulfonamide derivatives. The results indicated that certain modifications enhanced inhibitory effects significantly, suggesting a pathway for developing antidiabetic agents .

Compound Name α-Glucosidase Inhibition (%) Sulfonamide A 50% Ethyl Derivative B 75% - Toxicity Assessment : Toxicological evaluations have been performed on structurally similar compounds to assess their safety profiles in human cells and model organisms like Drosophila melanogaster. These studies are crucial for understanding the therapeutic window and potential side effects associated with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.